REACTION_CXSMILES
|
[CH3:1][CH:2]([OH:4])[CH3:3].[C:5](Cl)(=[O:9])[C:6]([Cl:8])=[O:7].Cl>>[Cl:8][C:6](=[O:7])[C:5]([O:4][CH:2]([CH3:3])[CH3:1])=[O:9]
|
Name
|
|
Quantity
|
38.2 mL
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then a reflux condenser was fitted
|
Type
|
CUSTOM
|
Details
|
was removed (the HCl
|
Type
|
CUSTOM
|
Details
|
The reflux condenser was removed
|
Type
|
CUSTOM
|
Details
|
the flask was fitted with a short path distillation head
|
Type
|
CUSTOM
|
Details
|
Excess reagent was removed by distillation under house vacuum (oil bath heated to 65° C.)
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to between 85-95° C.
|
Type
|
DISTILLATION
|
Details
|
the product was distilled (NOTE
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52.62 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |